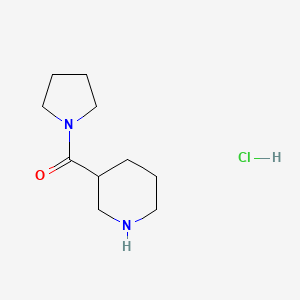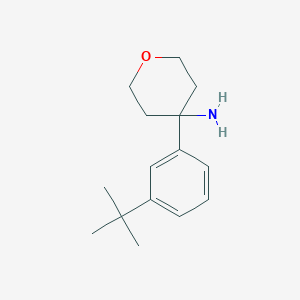
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
Overview
Description
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the CAS Number: 861857-61-6 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code provides a specific description of the molecule’s structure .It is typically in a physical form suitable for use in research .
Scientific Research Applications
Synthesis and Characterization of Polyimides
This compound is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether . This diamine is then used to create polyimides (PIs), which are high-performance polymers . These PIs exhibit enhanced solubility in organic solvents, can form transparent, tough, and flexible films, and display outstanding thermal stability .
Incorporation into Rigid PI Backbones
The incorporation of tert-butyl groups and multiple phenoxy units into the rigid PI backbones can endow them with excellent solubility and transparency with relatively high glass transition temperatures . This makes them suitable for use in high-tech fields such as automobile, membrane separation, adhesives, aerospace, and micro-electronics .
Use in Carbon and Energy Supplements
4-tert-Butylphenol, a related compound, may be used as a carbon and energy supplement in the culture medium of certain strains of Sphingobium fuliginis . While not directly related to the compound , this suggests potential applications in microbiology and biotechnology.
Use in Mono-Boc Protection of α,ω-Diamines
tert-Butyl phenyl carbonate, another related compound, is used as a reagent for mono-Boc protection of α,ω-diamines . This suggests potential applications in organic synthesis and medicinal chemistry.
Use in the Synthesis of Calixarene
4-tert-Butylphenol may be used in the synthesis of calixarene , a type of macrocycle or cyclic oligomer based on a hydroxyalkylation product of a phenol and an aldehyde. This suggests potential applications in supramolecular chemistry.
Use in the Synthesis of 2-Nitroindoles
tert-Butyl phenyl carbonate is also used in the synthesis of 2-nitroindoles , which are important intermediates in organic synthesis and medicinal chemistry.
properties
IUPAC Name |
4-(3-tert-butylphenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11H,7-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFLNTYLDTXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679038 | |
| Record name | 4-(3-tert-Butylphenyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861857-61-6 | |
| Record name | 4-(3-tert-Butylphenyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





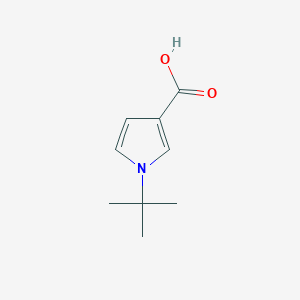
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)


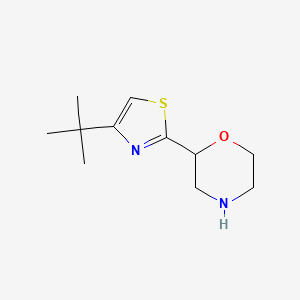
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
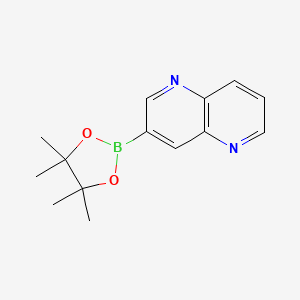
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
